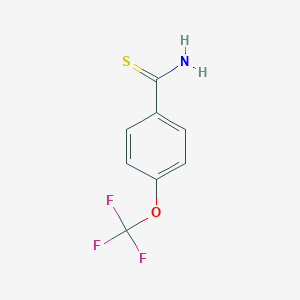

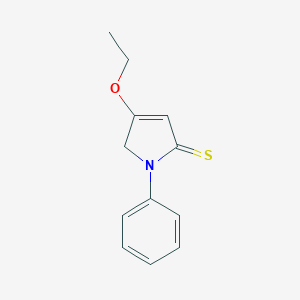

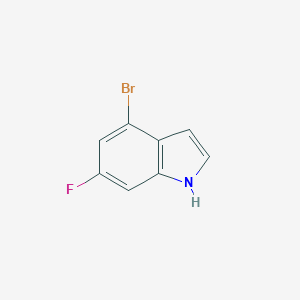

![molecular formula C25H28N2O5 B122691 Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate CAS No. 107754-19-8](/img/structure/B122691.png)

Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate

Overview

Description

“Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate” is a chemical compound with the molecular formula C25H28N2O51. It is used for research purposes1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are often synthesized through a series of reactions involving the formation of amide bonds and esterification23.Molecular Structure Analysis

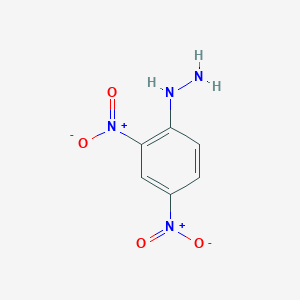

The molecular structure of this compound is characterized by an indole ring attached to a benzoate ester group via a methylene bridge. It also has a cyclopentyl carbamate group attached to the indole ring1.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds often undergo reactions typical of esters, amides, and indoles2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the compound is crystalline2.Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Compounds structurally related to "Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate" play a crucial role as intermediates in the synthesis of pharmaceutical compounds. For instance, the process involves various chemical transformations, such as nitrations, reductions, and cycloadditions, to obtain targeted molecular structures with potential therapeutic uses (Tao Feng, 2005). These intermediates are foundational in developing new drugs, highlighting the importance of efficient synthesis methods that offer high yields and low costs.

Material Science Applications

The chemical framework of "Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate" suggests its potential utility in material science, particularly in creating materials with specific photophysical properties. For example, compounds with similar structural attributes have been investigated for their ability to generate and quench singlet molecular oxygen, a property that could be leveraged in designing photostable materials or in applications requiring controlled generation of reactive oxygen species (A. Soltermann et al., 1995).

Catalysis and Synthetic Chemistry

The compound's structure, involving cyclopentyloxy and methoxybenzoate groups, is reminiscent of catalysts or intermediates used in synthetic chemistry for creating heterocyclic compounds. Such structures are instrumental in palladium-catalyzed C-H functionalization reactions, a powerful tool in organic synthesis for constructing complex molecules with high precision (J. Magano et al., 2014). These reactions are pivotal in developing pharmaceuticals, agrochemicals, and organic materials, showcasing the compound's relevance in advancing synthetic methodologies.

Antimicrobial and Biological Applications

Related molecules have shown antimicrobial activities, suggesting that compounds with similar structures might possess biological properties worthy of exploration. For instance, derivatives synthesized from related compounds have been screened for antimicrobial activities, indicating their potential as leads in drug discovery (G. S. Gadaginamath & S. Patil, 2002). Such findings underscore the importance of these compounds in searching for new therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, it should be handled with care, following appropriate safety protocols.

Future Directions

The future directions for the study and application of this compound are not specified in the search results. However, given its complex structure and functional groups, it could be of interest in various areas of research, including medicinal chemistry and material science.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.

properties

IUPAC Name |

methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-27-15-18(12-16-8-9-17(24(28)31-3)13-23(16)30-2)21-14-19(10-11-22(21)27)26-25(29)32-20-6-4-5-7-20/h8-11,13-15,20H,4-7,12H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOFWGVAMUSZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-(((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate | |

CAS RN |

107754-19-8 | |

| Record name | Methyl 4-((5-(((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7E97V46PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

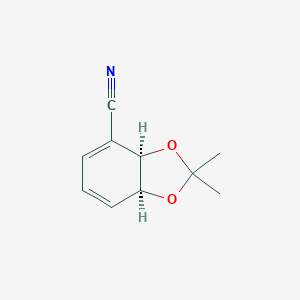

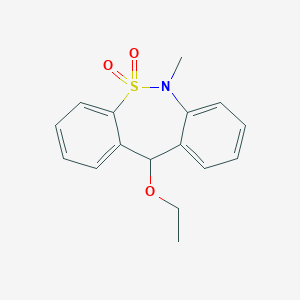

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)